molecular formula C14H14N4 B3565069 1-Methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole

1-Methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole

Cat. No.: B3565069
M. Wt: 238.29 g/mol
InChI Key: GUCKHUJQQHTHCC-UHFFFAOYSA-N
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Description

1-Methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure with two imidazole rings connected via a phenyl group, making it an interesting subject for scientific research and industrial applications.

Chemical Reactions Analysis

1-Methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole rings in the compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitro groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole rings can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in biochemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

1-Methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its dual imidazole structure, which provides enhanced stability and reactivity compared to simpler imidazole derivatives.

Properties

IUPAC Name

1-methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-17-9-7-15-13(17)11-3-5-12(6-4-11)14-16-8-10-18(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCKHUJQQHTHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=C(C=C2)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325151
Record name 1-methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

370854-78-7
Record name 1-methyl-2-[4-(1-methylimidazol-2-yl)phenyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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